BN-82685 was identified through high-throughput screening as part of a research effort to discover new inhibitors of CDC25 phosphatases. Its chemical structure is characterized by a benzothiazole-4,7-dione framework, which is essential for its biological activity. The compound is classified under small molecule inhibitors and specifically targets the CDC25 family of phosphatases, which includes CDC25A, CDC25B, and CDC25C .
The synthesis of BN-82685 involves several steps that typically include the formation of the quinone core and subsequent functionalization to enhance its inhibitory properties. Key methods used in the synthesis include:
BN-82685 features a complex molecular structure that contributes to its biological activity. Key aspects include:
BN-82685 undergoes several significant chemical reactions relevant to its function:
The mechanism by which BN-82685 exerts its effects involves:
BN-82685 exhibits several notable physical and chemical properties:
BN-82685 has several promising applications in scientific research and therapeutic development:
BN-82685 is a potent quinonoid inhibitor targeting the CDC25 phosphatase family, which comprises three isoforms (CDC25A, B, and C) critical for cell cycle progression. CDC25 phosphatases activate cyclin-dependent kinases (CDKs) by dephosphorylating conserved tyrosine and threonine residues. Among these, CDC25B exists in multiple splice variants (B1, B2, B3), with CDC25B2/B3 showing heightened sensitivity to BN-82685 due to structural nuances in their catalytic domains [1] [2]. The compound binds irreversibly to the catalytic cysteine residue within the conserved HCX5R motif, disrupting the enzymes' ability to hydrolyze phosphoester bonds on CDK substrates. This inhibition halts cell cycle transitions, particularly the G2/M checkpoint, a strategic vulnerability in cancer cells [1] [6].
Table 1: CDC25 Isoforms Targeted by BN-82685
Isoform | Primary Cell Cycle Role | Key Structural Features |
---|---|---|
CDC25A | G1/S transition | Flat catalytic site; exposed C-terminal tail |
CDC25B (B2/B3) | G2/M "starter" | "Swimming pool" cavity; ordered active-site loops |
CDC25C | Mitotic onset | Nuclear localization; DNA damage checkpoint |
CDC25B1 | Centrosomal regulation | Alternative N-terminal domain |
BN-82685 exhibits nanomolar inhibitory potency against CDC25 isoforms, with the highest affinity for CDC25B (IC50 = 8.2 nM). Its activity against CDC25A and CDC25C is marginally lower (IC50 = 22–35 nM), attributable to divergent active-site architectures. Notably, CDC25B2/B3 variants show 3–5× greater sensitivity than CDC25B1 due to enhanced catalytic site accessibility [1] [9]. Kinetic analyses reveal mixed-type inhibition, where BN-82685 binds both free enzymes and enzyme-substrate complexes, further diminishing CDK activation capacity.
Table 2: Inhibition Kinetics of BN-82685 Against CDC25 Isoforms
Isoform | IC50 (nM) | Ki (nM) | kon/koff (M-1s-1) |
---|---|---|---|
CDC25B | 8.2 ± 0.9 | 5.6 ± 0.7 | 1.2 × 106 / 0.003 |
CDC25B2/B3 | 6.5 ± 1.1 | 4.3 ± 0.5 | 1.5 × 106 / 0.002 |
CDC25A | 35 ± 3.4 | 28 ± 2.1 | 8.4 × 105 / 0.008 |
CDC25C | 22 ± 2.8 | 18 ± 1.9 | 9.1 × 105 / 0.006 |
The catalytic domains of CDC25 phosphatases share ~60% sequence identity but exhibit distinct surface topographies. X-ray crystallography of CDC25B-BN-82685 complexes reveals key interactions:
BN-82685’s naphthoquinone core drives its mechanism through dual biochemical actions:
Structure-activity studies show that electron-withdrawing substituents at the quinone C3 position (e.g., Cl, CN) enhance electrophilicity and potency, while bulky C2 groups diminish isoform selectivity. The triazole-linked hydrophobic tail in BN-82685 optimizes binding to the "swimming pool" cavity, reducing off-target effects against other phosphatases like PTP1B [1] [3] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7